(+/-)-2-Chlorobutane-D9
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Molecular Structure and Conformation
Structural and Conformational Study The molecular structures and conformational compositions of 2-chlorobutane have been investigated using gas-phase electron diffraction and ab initio molecular orbital calculations. These studies reveal that 2-chlorobutane can exist in multiple conformers, namely G+, A, and G−, which differ based on the torsion angle Φ2(X8–C2–C3–C4). The research provides detailed insights into the conformational composition and principal distances and angles of these conformers, indicating the complex structural behavior of 2-chlorobutane (Aarset, Hagen, & Stōlevik, 2001).
Temperature-Dependent Spectroscopic Analysis Further understanding of 2-chlorobutane's conformational stability has been obtained from temperature-dependent FT-IR spectra of its solutions in liquid krypton. This research has determined the enthalpy difference between different rotational isomers of 2-chlorobutane, offering a deeper understanding of its conformational stabilities and structural parameters under varying temperatures (Zhu et al., 2004).
Chemical Reaction Dynamics
Photodissociation Imaging Study The dynamics of the Cl elimination channel in the 193 nm photodissociation of 2-chlorobutane have been meticulously studied. Imaging techniques comparing different probe techniques have contributed to understanding the product translational energy distribution and the branching fraction to the spin–orbit excited Cl∗, providing crucial insights into the dissociation dynamics of 2-chlorobutane (Gross, Liu, & Suits, 2002).
Hybrid MC/MD Reaction Method A novel hybrid MC/MD reaction method with a rare event-driving mechanism has been demonstrated as an effective approach for atomistic molecular simulation of large-scale chemically reactive systems. This method was successfully applied to the racemization process of (R)-2-chlorobutane molecules in DMF solution, showcasing its potential in studying the properties of chemically reactive systems and their stereochemistry (Nagaoka et al., 2013).
Material Science and Purification
Selective Removal of Trace Isomers Nonporous adaptive crystals (NACs) of perethylated pillar[5]arene (EtP5) and pillar[6]arene (EtP6) have been reported to effectively remove trace chlorobutane isomers. This process enhances the purity of chlorobutane significantly, showcasing a promising approach for the purification of this compound and revealing the selectivity and recyclability of NACs (Zhou et al., 2020).
Thermodynamics and Mixture Analysis
Excess Molar Volume Analysis The quaternary and related mixtures involving 2-chlorobutane have been subjected to thorough thermodynamic analysis. Measurements at different compositions and temperatures, coupled with the utilization of various models and equations, have provided extensive data on excess molar volumes and the nature of intermolecular interactions in these mixtures (Iloukhani & Khanlarzadeh, 2012).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting or suggesting future research directions. It could be based on the current state of research, potential applications, or unanswered questions about the compound.
For a specific compound like “(+/-)-2-Chlorobutane-D9”, you would need to look up each of these aspects in scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have a different compound or a more specific question about one of these aspects, feel free to ask!
properties
IUPAC Name |
2-chloro-1,1,1,2,3,3,4,4,4-nonadeuteriobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPCSKHALVHRSR-CBZKUFJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-2-Chlorobutane-D9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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